1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride
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Overview
Description
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes .
Preparation Methods
The synthesis of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol in the presence of [Me2NCHSEt]+ BF4−, leading to the formation of 1-phenyl-1(H)-tetrazol-5-yl sulfides . Another approach utilizes click chemistry, which is an efficient and eco-friendly method for synthesizing tetrazole derivatives . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . For example, the compound can react with acidic chlorides and anhydrides to form new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of coordination polymers and organolanthanide complexes . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to stabilize negative charges and interact with biological receptors makes it valuable in drug development and biochemical research . Additionally, it has applications in material science, such as corrosion inhibition and photography .
Mechanism of Action
The mechanism of action of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to mimic the biological activity of carboxylic acids . The planar structure of tetrazoles facilitates receptor-ligand interactions by stabilizing electrostatic repulsion through electron delocalization . This property enhances the compound’s ability to penetrate cell membranes and exert its effects on target molecules.
Comparison with Similar Compounds
1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 5-phenyl-1H-tetrazole . These compounds share similar structural features and biological activities but may differ in their specific applications and reactivity. For example, 5-phenyltetrazole is used in the synthesis of organolanthanide complexes and as a corrosion inhibitor . The unique properties of this compound, such as its ability to form stable coordination polymers, distinguish it from other tetrazole derivatives.
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXRXTXZRAUMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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